molecular formula C21H21N5O4 B2756368 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1396862-09-1

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No. B2756368
CAS RN: 1396862-09-1
M. Wt: 407.43
InChI Key: IIUMZZMIXJLGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Analysis

  • One Pot Synthesis and Structural Analysis: Research has demonstrated methods for synthesizing related triazole derivatives via one-pot strategies, leading to compounds with potential cytotoxic activities. These compounds were characterized using various spectroscopic methods and crystal structure analysis, highlighting their molecular interactions and geometries (Ahmed et al., 2016).
  • Innovative Synthesis Routes: Studies have shown that certain synthesis processes, such as the Lossen rearrangement, can efficiently produce ureas and related compounds from carboxylic acids. These methods offer good yields and environmentally friendly alternatives for the synthesis of complex molecules (Thalluri et al., 2014).

Potential Biological Activities

  • Antimicrobial and Anti-lipase Activities: Synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial, anti-lipase, and antiurease activities have provided insights into their potential as therapeutic agents. These compounds exhibit significant biological activities, suggesting their application in developing new antimicrobial agents (Özil et al., 2015).
  • Antioxidant Properties: The synthesis of derivatives and their evaluation for antioxidant activities have been explored, indicating the potential of such compounds in combating oxidative stress (George et al., 2010).

Chemical Properties and Interactions

  • Molecular Docking Studies: Research into the molecular structure and docking studies of related compounds reveals their interaction potential with biological targets. These studies provide valuable insights into the compounds' reactivity and potential mechanisms of action (El-Azab et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c27-20(23-15-8-9-17-18(12-15)30-13-29-17)22-10-11-25-21(28)26(16-4-2-1-3-5-16)19(24-25)14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUMZZMIXJLGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

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